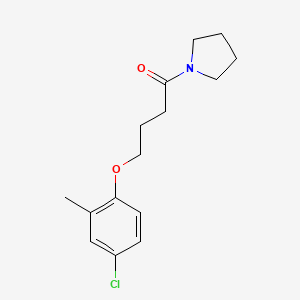

4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

4-(4-chloro-2-methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-12-11-13(16)6-7-14(12)19-10-4-5-15(18)17-8-2-3-9-17/h6-7,11H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBPXXWHYQTFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

Attachment of the Pyrrolidinyl Group: The phenoxy intermediate is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidinyl group.

Formation of the Butanone Backbone:

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one may exhibit psychoactive effects. For instance, studies on related pyrrolidine derivatives have shown interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders or as research tools in neuropharmacology .

Synthetic Chemistry

The compound can serve as a precursor in synthetic chemistry for developing new pharmaceuticals. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with enhanced biological activity .

Industrial Applications

While specific industrial applications of 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one are not extensively documented, its structural analogs are often utilized in the manufacture of specialty chemicals and agrochemicals. The chlorinated aromatic component suggests potential use in formulations requiring enhanced stability or specific reactivity profiles .

Case Study 1: Neuropharmacological Research

A study investigated the effects of a similar compound on anxiety-related behaviors in animal models. The results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting a mechanism involving GABA receptor modulation. This points towards the potential therapeutic use of derivatives of 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one in treating anxiety disorders .

Case Study 2: Synthetic Pathways

In synthetic research, methods were developed to modify the pyrrolidine ring in related compounds to enhance solubility and bioavailability. These modifications could potentially be applied to 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one to improve its pharmacokinetic properties for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one (MPBP)

- Structure : Direct attachment of a 4-methylphenyl group to the ketone, with a pyrrolidine substituent at the β-position.

- Key Differences: MPBP lacks the phenoxy linkage and chlorine substituent present in the target compound.

- Applications : MPBP is identified as a controlled substance, indicating psychoactive properties .

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

- Structure: Incorporates a tert-butyl-substituted phenoxy group and a cyclopropane ring fused to the ketone.

- Key Differences: The tert-butyl group increases lipophilicity, which could enhance membrane permeability compared to the target’s chloro-methylphenoxy group. The cyclopropane ring in 15cc introduces steric constraints absent in the target compound.

- Synthesis : Achieved a 71% yield via a diastereoselective reaction .

Azaperone

- Structure : Features a 4-fluorophenyl group and a pyridinylpiperazine moiety.

- Key Differences :

- Azaperone’s piperazine ring (six-membered) contrasts with the target’s pyrrolidine (five-membered), affecting receptor binding kinetics.

- The fluorine substituent is a strong electron-withdrawing group, whereas the target’s chlorine may offer distinct electronic effects.

- Applications : Used as a veterinary sedative due to its dopamine receptor antagonism .

Buflomedil Pyridoxalphosphate Derivatives

- Structure : Contains a trimethoxyphenyl group and a phosphate ester.

- Key Differences: The bulky trimethoxyphenyl group may hinder blood-brain barrier penetration compared to the target’s smaller phenoxy substituent. The phosphate moiety enhances water solubility, unlike the target’s non-ionic structure .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Chlorine in the target compound may enhance electrophilicity and receptor binding compared to MPBP’s methyl group. Phenoxy linkages (target compound) vs. direct phenyl attachments (MPBP) influence metabolic pathways due to differences in oxidative susceptibility.

- Pharmacological Potential: The pyrrolidine ring’s conformational flexibility (present in the target and MPBP) is advantageous for interacting with neurotransmitter receptors, as seen in psychoactive compounds .

Biological Activity

The compound 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one can be represented as follows:

This compound features a chloro-substituted aromatic ring, a pyrrolidine moiety, and a butanone functional group, which contribute to its biological properties.

Antimicrobial Activity

Several studies have indicated that phenoxy-containing compounds exhibit antimicrobial properties. The presence of the chloro group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

| Study | Organism | Activity | Reference |

|---|---|---|---|

| Study 1 | E. coli | Inhibition at 50 µg/mL | |

| Study 2 | S. aureus | Moderate inhibition at 25 µg/mL |

Anticancer Potential

Research into structurally similar compounds has suggested potential anticancer properties. For example, studies have shown that certain phenoxy derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various phenoxy compounds, including derivatives similar to 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that the compound could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 4-(4-Chloro-2-methylphenoxy)-1-(pyrrolidin-1-yl)butan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as:

- Step 1 : Formation of the chlorophenoxy moiety via nucleophilic substitution of 4-chloro-2-methylphenol with a halogenated precursor.

- Step 2 : Coupling the pyrrolidine group through amination or alkylation reactions under inert atmospheres (e.g., argon) to prevent oxidation.

- Step 3 : Ketone functionalization using Friedel-Crafts acylation or Grignard reagents.

Optimization strategies include: - Temperature control (e.g., 60–80°C for amination steps to balance reactivity and side-product formation) .

- Solvent selection (e.g., tetrahydrofuran for improved solubility of intermediates) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (e.g., C18 columns, acetonitrile/water mobile phase) .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) to resolve complex stereochemical configurations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies, such as inconsistent binding affinities across assays?

- Methodological Answer : Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

- Standardized in vitro assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Computational docking studies : Compare binding poses using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .

- Dose-response curves : Validate activity thresholds across multiple replicates to distinguish true efficacy from assay noise .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives with modified phenoxy or pyrrolidine groups?

- Methodological Answer : SAR studies require systematic modifications and activity mapping:

- Phenoxy group substitutions : Replace the chloro-methyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding .

- Pyrrolidine ring modifications : Introduce substituents (e.g., sulfonyl groups) to alter steric bulk and hydrogen-bonding capacity .

- Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify critical interaction points (e.g., ketone oxygen as a hydrogen-bond acceptor) .

Q. What experimental approaches are used to study the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Key approaches include:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., association/dissociation rates) with immobilized targets .

- Fluorescence polarization assays : Quantify competitive displacement of fluorescent ligands (e.g., FITC-labeled analogs) .

- Metabolic stability studies : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scale-up challenges include racemization and byproduct formation. Solutions involve:

- Chiral catalysts : Use asymmetric catalysis (e.g., BINAP ligands for enantioselective amination) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral integrity .

- Crystallization-induced diastereomer resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.